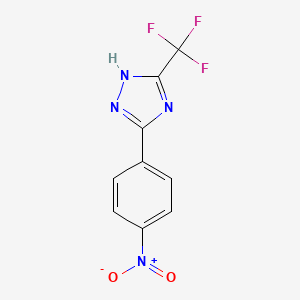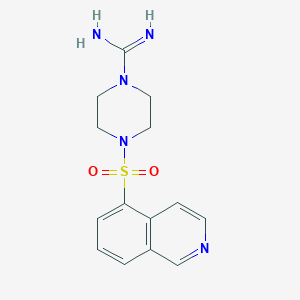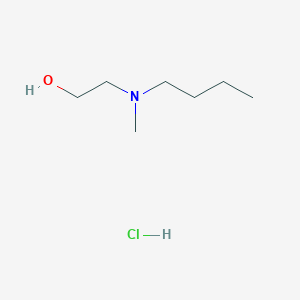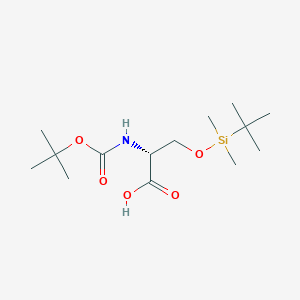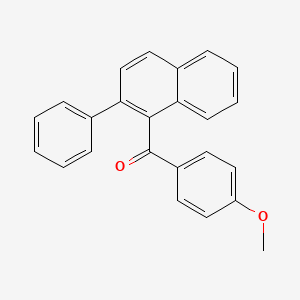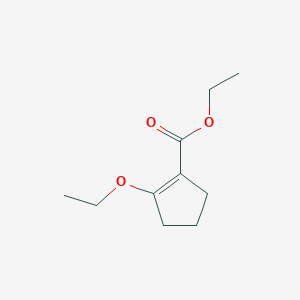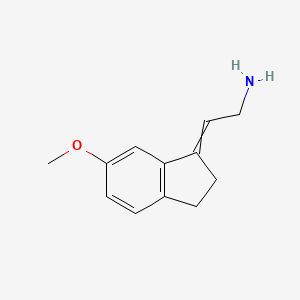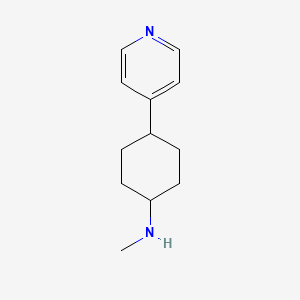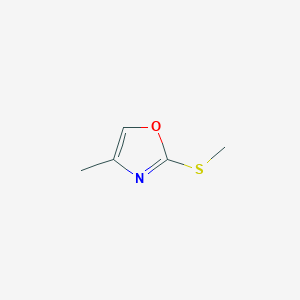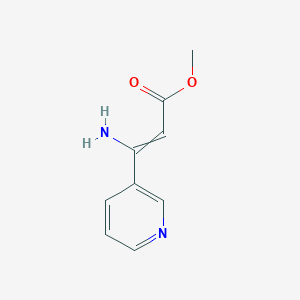
2-Pyridinecarboxaldehyde, 3,4-difluoro-
概要
説明
2-Pyridinecarboxaldehyde, 3,4-difluoro- is a fluorinated pyridine derivative with the molecular formula C6H3F2NO. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and an aldehyde group at the 2nd position. Fluorinated pyridines, including 2-Pyridinecarboxaldehyde, 3,4-difluoro-, are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 3,4-difluoro- typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of 2-Pyridinecarboxaldehyde, 3,4-difluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .
化学反応の分析
Types of Reactions
2-Pyridinecarboxaldehyde, 3,4-difluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluoro-2-pyridinecarboxylic acid.
Reduction: 3,4-Difluoro-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyridinecarboxaldehyde, 3,4-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
作用機序
The mechanism of action of 2-Pyridinecarboxaldehyde, 3,4-difluoro- is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Fluoro-4-pyridinecarbaldehyde: Similar structure but with only one fluorine atom.
3,5-Difluoro-2-pyridinecarbaldehyde: Similar structure but with fluorine atoms at the 3rd and 5th positions.
2-Fluoropyridine-4-carboxaldehyde: Fluorine atom at the 2nd position and aldehyde group at the 4th position
Uniqueness
2-Pyridinecarboxaldehyde, 3,4-difluoro- is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
1239351-97-3 |
|---|---|
分子式 |
C6H3F2NO |
分子量 |
143.09 g/mol |
IUPAC名 |
3,4-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
InChIキー |
MODCKWZVKBXDPO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)F)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
